molecular formula C21H18N2O2 B11324856 N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

Cat. No.: B11324856
M. Wt: 330.4 g/mol
InChI Key: UHLUYXHFHFYFAV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can be achieved through several methods. One common synthetic route involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . DCC is a commonly used reagent for the preparation of amides, esters, and anhydrides. The reaction conditions typically involve the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature. The structure of the newly synthesized compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), ultraviolet (UV), infrared (IR), and mass spectrometry (MS) .

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The compound can also undergo substitution reactions with halogens or other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases. In industry, it can be used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For instance, some indole derivatives have been found to inhibit the replication of viruses by targeting viral enzymes .

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C21H18N2O2/c24-21(20-11-6-12-25-20)23-13-17(15-7-2-1-3-8-15)18-14-22-19-10-5-4-9-16(18)19/h1-12,14,17,22H,13H2,(H,23,24)

InChI Key

UHLUYXHFHFYFAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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